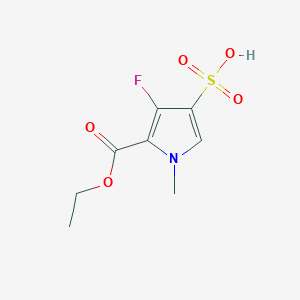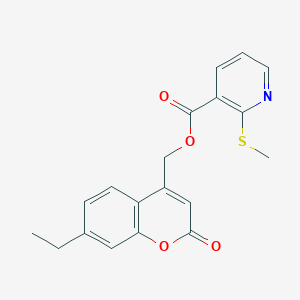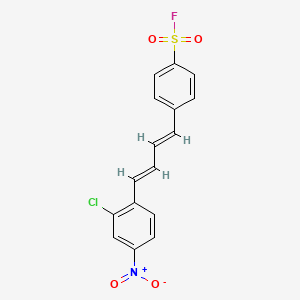
5-(Ethoxycarbonyl)-4-fluoro-1-methyl-1H-pyrrole-3-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Ethoxycarbonyl)-4-fluoro-1-methyl-1H-pyrrole-3-sulfonic acid is a synthetic organic compound characterized by its unique structure, which includes an ethoxycarbonyl group, a fluorine atom, a methyl group, and a sulfonic acid group attached to a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethoxycarbonyl)-4-fluoro-1-methyl-1H-pyrrole-3-sulfonic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Ethoxycarbonyl Group Addition: The ethoxycarbonyl group is typically introduced through esterification reactions using ethyl chloroformate.
Sulfonation: The sulfonic acid group is added through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Ethoxycarbonyl)-4-fluoro-1-methyl-1H-pyrrole-3-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate esters or sulfonamides.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonate esters, while reduction can produce sulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Ethoxycarbonyl)-4-fluoro-1-methyl-1H-pyrrole-3-sulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(Ethoxycarbonyl)-4-fluoro-1-methyl-1H-pyrrole-3-sulfonic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the fluorine atom can participate in hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Ethoxycarbonyl-4-methyl-1H-pyrrole-3-sulfonic acid: Similar structure but lacks the fluorine atom.
4-Fluoro-1-methyl-1H-pyrrole-3-sulfonic acid: Similar structure but lacks the ethoxycarbonyl group.
5-(Ethoxycarbonyl)-1-methyl-1H-pyrrole-3-sulfonic acid: Similar structure but lacks the fluorine atom.
Uniqueness
The presence of both the fluorine atom and the ethoxycarbonyl group in 5-(Ethoxycarbonyl)-4-fluoro-1-methyl-1H-pyrrole-3-sulfonic acid makes it unique compared to its analogs
Eigenschaften
Molekularformel |
C8H10FNO5S |
|---|---|
Molekulargewicht |
251.23 g/mol |
IUPAC-Name |
5-ethoxycarbonyl-4-fluoro-1-methylpyrrole-3-sulfonic acid |
InChI |
InChI=1S/C8H10FNO5S/c1-3-15-8(11)7-6(9)5(4-10(7)2)16(12,13)14/h4H,3H2,1-2H3,(H,12,13,14) |
InChI-Schlüssel |
KBRBQFMCBXAAQY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=CN1C)S(=O)(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3S,4R)-4-[(3,4-difluorophenyl)amino]oxolan-3-ol](/img/structure/B13359512.png)

![1-(3-Bromophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B13359524.png)

![6-(4-Isopropylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359542.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359550.png)
![6-(3,4-Dimethylbenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359556.png)

![Ethyl [6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13359565.png)
![6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359571.png)

